2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one
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Overview
Description
2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused to an indole ring. The presence of an amino group at the 2-position and a keto group at the 4-position contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one typically involves the annulation of 2-aminoindoles with bromoenals. This reaction is catalyzed by N-heterocyclic carbenes (NHCs), which facilitate the enantioselective [3 + 3] annulation process. The reaction conditions generally include the use of NHCs as catalysts, and the reactions are carried out in suitable solvents under controlled temperatures to achieve high yields and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a precursor in various industrial chemical processes
Mechanism of Action
The mechanism of action of 2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,9-dihydropyrimido[4,5-d]indol-4-one: A structural isomer with similar chemical properties.
2-amino-1,9-dihydropyrimido[5,4-b]indol-4-one: Another isomer with a different arrangement of the fused rings.
2-amino-1,9-dihydropyrimido[5,4-d]indol-4-one: A compound with a similar bicyclic structure but different reactivity.
Uniqueness
2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one is unique due to its specific arrangement of the pyrimidine and indole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-10-13-8-7(9(15)14-10)5-3-1-2-4-6(5)12-8/h1-4H,(H4,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPJRUKSXXTQNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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